7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a type of Fab I inhibitor with antibacterial activity, and can be used to treat bacterial infections in mammals, especially humans .
Synthesis Analysis
A novel six-step synthesis of 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol (1) is described . The synthesis process involves starting with 3,4-difluoro-2-methylbenzoic acid and using diphenyl disulfide as an ideal sulfur source . This method effectively solves problems such as harsh reaction conditions and the use of smelly thiophenol, which might restrict the known process from pilot plant application .Molecular Structure Analysis
The molecular formula of the compound is CHFN . The average mass is 296.314 Da and the monoisotopic mass is 296.112518 Da .Chemical Reactions Analysis
Alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .Physical and Chemical Properties Analysis
The compound appears as a powder . It should be stored at a temperature of +4 °C . The chemical formula is C9H7BrO2 and the molecular weight is 227.06 .Mechanism of Action
The compound is a Fab I inhibitor, which means it inhibits the enzyme Fab I. This enzyme is involved in the synthesis of fatty acids, which are essential components of the bacterial cell membrane. By inhibiting this enzyme, the compound disrupts the integrity of the bacterial cell membrane, leading to the death of the bacteria .
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one involves the condensation of 2-amino-5,6-difluorobenzophenone with ethyl acetoacetate followed by cyclization and reduction.", "Starting Materials": [ "2-amino-5,6-difluorobenzophenone", "ethyl acetoacetate", "sodium ethoxide", "hydrogen gas", "palladium on carbon" ], "Reaction": [ "Step 1: Condensation of 2-amino-5,6-difluorobenzophenone with ethyl acetoacetate in the presence of sodium ethoxide to form 7,8-difluoro-2-ethoxycarbonylmethyl-3,4-dihydro-2H-1,4-benzodiazepine.", "Step 2: Cyclization of the intermediate product with the help of hydrogen gas and palladium on carbon catalyst to form 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one.", "Step 3: Reduction of the final product with hydrogen gas and palladium on carbon catalyst to obtain the desired compound in high yield." ] } | |
CAS No. |
1555176-20-9 |
Molecular Formula |
C9H8F2N2O |
Molecular Weight |
198.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.